molecular formula C13H15FO2S B14304702 Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- CAS No. 114969-27-6

Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-

Cat. No.: B14304702
CAS No.: 114969-27-6
M. Wt: 254.32 g/mol
InChI Key: RSSDFLSYNVYDQJ-UHFFFAOYSA-N
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Description

Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is a complex organic compound that features a benzene ring substituted with a cyclohexylidenefluoromethyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene, where benzene reacts with sulfuric acid or sulfur trioxide to form benzenesulfonic acid . This intermediate can then undergo further reactions to introduce the cyclohexylidenefluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where benzene is treated with fuming sulfuric acid under controlled conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, sulfonation yields benzenesulfonic acid, while halogenation produces halobenzenes .

Scientific Research Applications

Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating further chemical reactions . The cyclohexylidenefluoromethyl group can also impact the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]- is unique due to the combination of the cyclohexylidenefluoromethyl and sulfonyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

114969-27-6

Molecular Formula

C13H15FO2S

Molecular Weight

254.32 g/mol

IUPAC Name

[cyclohexylidene(fluoro)methyl]sulfonylbenzene

InChI

InChI=1S/C13H15FO2S/c14-13(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2

InChI Key

RSSDFLSYNVYDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(F)S(=O)(=O)C2=CC=CC=C2)CC1

Origin of Product

United States

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